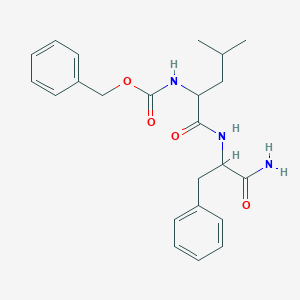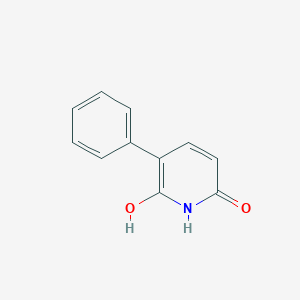
Pivaloyl carnitine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pivaloyl carnitine is a derivative of carnitine, a naturally occurring compound involved in the transport of fatty acids into mitochondria for energy production. This compound is formed when pivalic acid, a branched-chain carboxylic acid, is esterified with carnitine. This compound is of interest due to its role in the metabolism and excretion of pivalate, a byproduct of certain prodrugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pivaloyl carnitine can be synthesized through the esterification of carnitine with pivalic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to activate the carboxyl group of pivalic acid, facilitating its reaction with the hydroxyl group of carnitine . The reaction is carried out in an organic solvent like dichloromethane under mild conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize byproducts. The product is then purified through techniques such as crystallization or chromatography to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
Pivaloyl carnitine undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis of this compound can occur under acidic or basic conditions, leading to the release of pivalic acid and carnitine .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Pivalic acid and carnitine.
Oxidation: Oxidized derivatives of pivalic acid and carnitine.
Reduction: Reduced forms of pivalic acid and carnitine.
Applications De Recherche Scientifique
Pivaloyl carnitine has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in carnitine metabolism and transport in cells.
Medicine: Explored as a potential biomarker for carnitine deficiency and related metabolic disorders.
Industry: Utilized in the development of prodrugs to improve the bioavailability of therapeutic agents.
Mécanisme D'action
Pivaloyl carnitine exerts its effects primarily through its role in carnitine metabolism. Once formed, it is transported out of tissues via the human kidney carnitine transporter, OCTN2. This transport is competitively inhibited by L-carnitine. The compound is eventually excreted in the urine, helping to eliminate pivalate from the body .
Comparaison Avec Des Composés Similaires
Pivaloyl carnitine can be compared with other carnitine esters such as:
- Isovaleryl-L-carnitine
- Valeryl-L-carnitine
- Octanoyl-L-carnitine
- 3-Hydroxyisovaleryl-L-carnitine
- 2-Methylbutyryl-L-carnitine
Uniqueness
This compound is unique due to its specific role in the metabolism and excretion of pivalate, which is not a common feature among other carnitine esters. This makes it particularly useful in studying carnitine homeostasis and the effects of pivalate-generating prodrugs .
Propriétés
Formule moléculaire |
C12H24NO4+ |
|---|---|
Poids moléculaire |
246.32 g/mol |
Nom IUPAC |
[3-carboxy-2-(2,2-dimethylpropanoyloxy)propyl]-trimethylazanium |
InChI |
InChI=1S/C12H23NO4/c1-12(2,3)11(16)17-9(7-10(14)15)8-13(4,5)6/h9H,7-8H2,1-6H3/p+1 |
Clé InChI |
YICAQFPUDACYGQ-UHFFFAOYSA-O |
SMILES canonique |
CC(C)(C)C(=O)OC(CC(=O)O)C[N+](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![17-(5,6-Dimethylheptan-2-yl)-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene;17-(5-ethyl-6-methylheptan-2-yl)-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene](/img/structure/B12106751.png)
![4-[(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-1-[6-oxo-6-(2-oxopyrrolidin-1-yl)oxyhexyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12106761.png)

amine](/img/structure/B12106769.png)
![3-[4-[bis(2-chloroethyl)amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12106770.png)

![5,15-Dihydroxy-16-methoxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone](/img/structure/B12106777.png)


![2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid](/img/structure/B12106789.png)

![3-[(Trifluoromethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B12106809.png)


